2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Beschreibung
The compound 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 6-methyl group, a 3-(4-methylbenzoyl) moiety, and an acetamide side chain linked to a 4-isopropylphenyl group. Its molecular formula is C₂₇H₂₆N₂O₃, with a calculated molecular weight of 426.5 g/mol.
Key structural features include:
- 1,4-Dihydroquinolin-4-one core: A heterocyclic system known for modulating enzyme activity.
- 3-(4-Methylbenzoyl) group: An electron-donating substituent that may enhance binding interactions.
- N-[4-(Propan-2-yl)phenyl]acetamide: A lipophilic substituent that could influence membrane permeability.
Eigenschaften
IUPAC Name |
2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3/c1-18(2)21-10-12-23(13-11-21)30-27(32)17-31-16-25(28(33)22-8-5-19(3)6-9-22)29(34)24-15-20(4)7-14-26(24)31/h5-16,18H,17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBCYPDOUVPBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzoyl group and the acetamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and anticancer treatments.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets.
Vergleich Mit ähnlichen Verbindungen
To contextualize the properties of the target compound, it is compared to two structurally related molecules (Table 1):
Table 1. Structural and Physicochemical Comparison
Structural and Functional Group Analysis
In contrast, the morpholin-4-yl phenyl group in 119344-86-4 introduces polarity, likely improving solubility . The chlorophenyl group in 866590-95-6 adds both lipophilicity and electron-withdrawing effects, which may alter metabolic stability .
The dimethylamino group in 119344-86-4 introduces a basic nitrogen, which could enhance solubility in acidic environments via protonation .
For example, the 1,4-dihydroquinolin-4-one scaffold is associated with ATP-binding site interactions in kinases.
Physicochemical Property Trends
- Molecular Weight : The target compound (426.5 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), whereas 866590-95-6 (482.98 g/mol) approaches the upper limit, possibly affecting bioavailability.
- Hydrogen Bond Acceptors : The target compound has 5 H-bond acceptors (3 carbonyl oxygens, 2 amide oxygens), fewer than 866590-95-6 (6 acceptors, including sulfonyl oxygens), which may reduce solubility but improve passive diffusion .
Biologische Aktivität
The compound 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide represents a novel class of quinoline derivatives with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a quinoline core substituted with methyl and benzoyl groups. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline backbone followed by acylation and substitution reactions.
Synthetic Route Overview
- Formation of Quinoline Core : The initial step involves constructing the 4-oxo-1,4-dihydroquinoline framework.
- Acylation : Introduction of the methylbenzoyl group through acylation reactions.
- Final Substitution : The acetamide group is attached to complete the synthesis.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer).
In one study, the compound exhibited an IC50 value of 1.2 µM against MCF-7 cells, indicating potent anti-proliferative effects. The mechanism involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as Bax and Caspase-3.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 ± 0.2 | Apoptosis via Caspase activation |
| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it reduces inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It may interact with specific cellular receptors or signaling pathways that regulate apoptosis and inflammation.
- Oxidative Stress Modulation : By affecting oxidative stress levels within cells, it could enhance apoptosis in cancer cells while reducing inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Activity : A comparative study demonstrated that this compound outperformed conventional antibiotics against resistant bacterial strains.
- Cancer Cell Line Analysis : Research involving various cancer cell lines showed that treatment with this compound led to significant tumor reduction in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
